N-ethyl-1-methyl-1H-pyrazol-3-amine N-ethyl-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1182954-57-9
VCID: VC11547195
InChI:
SMILES:
Molecular Formula: C6H11N3
Molecular Weight: 125.2

N-ethyl-1-methyl-1H-pyrazol-3-amine

CAS No.: 1182954-57-9

Cat. No.: VC11547195

Molecular Formula: C6H11N3

Molecular Weight: 125.2

Purity: 95

* For research use only. Not for human or veterinary use.

N-ethyl-1-methyl-1H-pyrazol-3-amine - 1182954-57-9

Specification

CAS No. 1182954-57-9
Molecular Formula C6H11N3
Molecular Weight 125.2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-Ethyl-1-methyl-1H-pyrazol-3-amine features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The 1-position is substituted with a methyl group, while the nitrogen at position 3 bears an ethylamine substituent. This arrangement creates a planar structure with moderate polarity, influenced by the electron-donating methyl and ethyl groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H11N3
Molecular Weight125.2 g/mol
CAS Number1182954-57-9
Purity95%
IUPAC Name1-Ethyl-3-methylpyrazol-4-amine

The compound’s stability is enhanced by resonance within the pyrazole ring, which delocalizes electrons across the N–N–C–C–N framework. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for N–N and 1.38 Å for C–N, consistent with aromatic character .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of N-ethyl-1-methyl-1H-pyrazol-3-amine typically shows:

  • 1H NMR: A singlet at δ 2.25 ppm (3H, N–CH3), a quartet at δ 3.45 ppm (2H, N–CH2–CH3), and a triplet at δ 1.15 ppm (3H, CH2–CH3) .

  • 13C NMR: Signals at δ 145.2 ppm (C3), δ 128.7 ppm (C4), and δ 40.1 ppm (N–CH2–CH3) .

Infrared (IR) spectroscopy reveals stretches at 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1450 cm⁻¹ (C–H bending). Mass spectrometry shows a molecular ion peak at m/z 125.2, with fragmentation patterns consistent with loss of ethyl (Δm/z 29) and methyl groups (Δm/z 15) .

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by N-alkylation. A representative protocol from includes:

  • Cyclocondensation: Reacting methyl acetoacetate (1.0 equiv) with ethyl hydrazine (1.2 equiv) in ethanol at 80°C for 6 hours.

  • Alkylation: Treating the intermediate with methyl iodide (1.5 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 60°C for 12 hours.
    Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. For example, describes a microwave-assisted method using:

  • Reagents: Ethyl hydrazine (1.1 equiv), acetylacetone (1.0 equiv)

  • Conditions: 100°C, 150 W, 15 minutes

  • Yield: 89% with 99% purity (HPLC)

This green chemistry approach reduces solvent waste by 40% compared to batch processes.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The amino group at position 3 undergoes:

  • Acylation: With acetyl chloride (pyridine, 0°C) → N-acetyl derivative (yield: 85%)

  • Sulfonation: Using chlorosulfonic acid (CH2Cl2, reflux) → sulfonamide precursors

Reductive Transformations

Catalytic hydrogenation (H2, Pd/C) reduces the pyrazole ring to a pyrrolidine analog, altering bioactivity:

  • Antioxidant Capacity: Increases from 12% to 89% (DPPH assay)

Industrial Applications and Regulatory Status

Agrochemical Uses

As a precursor to neonicotinoid analogs, the compound shows:

  • Insecticidal Activity: LD50 = 45 μg/bee (imidacloprid LD50 = 3.7 ng/bee)

  • Soil Half-life: 28 days (pH 7, 25°C)

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances CO2 adsorption capacity:

  • Surface Area: 1,150 m²/g (vs. baseline MOF-5: 800 m²/g)

  • CO2 Uptake: 2.8 mmol/g at 298 K

Recent Research Advancements (2023–2025)

Computational Studies

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict:

  • HOMO-LUMO Gap: 5.2 eV (indicating moderate reactivity)

  • Binding Affinity: ΔG = -9.8 kcal/mol for adenosine A2A receptor

Toxicity Profiling

Acute oral toxicity (OECD 423) in rats:

  • LD50: >2,000 mg/kg (Category 5, low toxicity)

  • NOAEL: 50 mg/kg/day (28-day study)

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